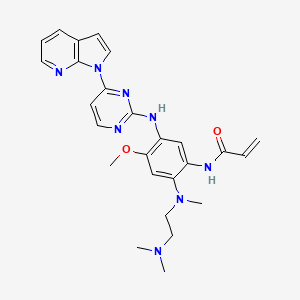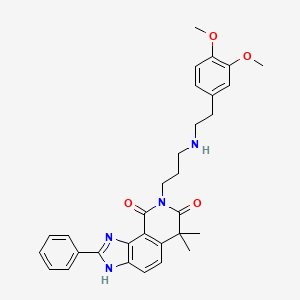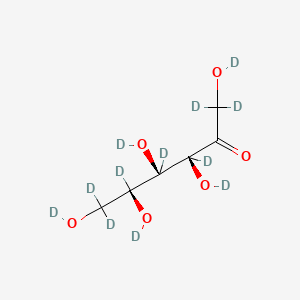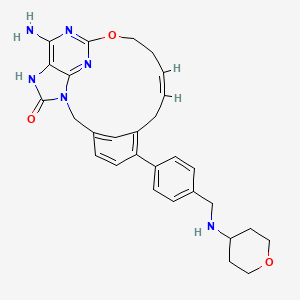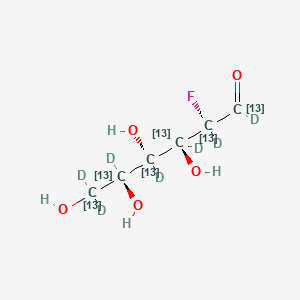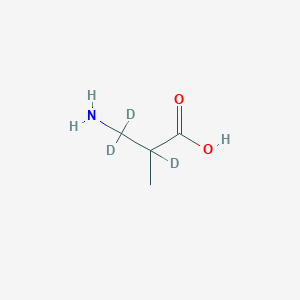
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid is a deuterated analog of 3-amino-isobutyric acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in studying metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid typically involves the introduction of deuterium atoms into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized to achieve high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Aplicaciones Científicas De Investigación
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms provide a unique isotopic signature that allows researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes responsible for amino acid metabolism.
Comparación Con Compuestos Similares
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can be compared with other deuterated amino acids and non-deuterated analogs:
Similar Compounds: 3-Amino-isobutyric acid, deuterated alanine, and deuterated glycine.
Uniqueness: The presence of deuterium atoms at specific positions provides unique isotopic labeling, which is not present in non-deuterated analogs. This makes this compound particularly useful in studies requiring precise tracking of metabolic processes.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
106.14 g/mol |
Nombre IUPAC |
3-amino-2,3,3-trideuterio-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
Clave InChI |
QCHPKSFMDHPSNR-UHVFUKFASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C)C(=O)O)N |
SMILES canónico |
CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
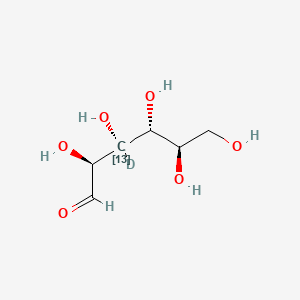

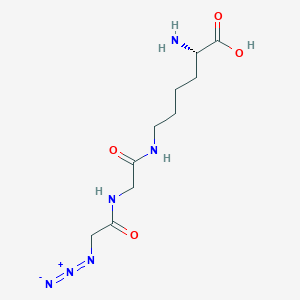
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
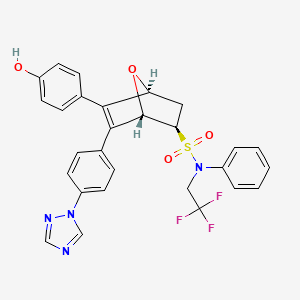
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)

